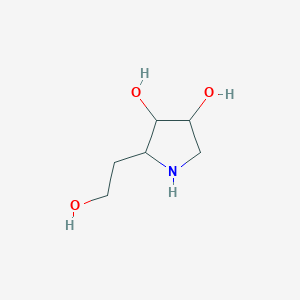

2-(2-Hydroxyethyl)pyrrolidine-3,4-diol

Description

Contextualizing Pyrrolidine-Based Scaffolds in Chemical Biology

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active molecules, including numerous alkaloids and pharmaceuticals. frontiersin.org Its prevalence in nature and its utility as a synthetic building block have made it a favored scaffold in drug discovery. frontiersin.orgnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to flat aromatic systems, which is a crucial aspect in the design of specific and potent bioactive compounds. nih.gov

The stereochemistry of substituted pyrrolidines plays a pivotal role in their biological function. The presence of multiple chiral centers, as seen in 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol, gives rise to a variety of stereoisomers, each with potentially distinct biological activities. This stereochemical diversity is a key factor in the specific recognition of these molecules by biological targets such as enzymes and receptors.

Significance of Polyhydroxylated Systems in Molecular Recognition

The presence of multiple hydroxyl groups imparts a sugar-like character to the pyrrolidine scaffold, leading to a class of compounds often referred to as aza-sugars or iminosugars. nih.gov These polyhydroxylated systems are of immense interest due to their ability to mimic the structure of natural carbohydrates and interfere with carbohydrate-mediated biological processes.

One of the most significant areas of research for polyhydroxylated pyrrolidines is their role as glycosidase inhibitors. frontiersin.orgnih.govresearchgate.net Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and are involved in a wide range of physiological and pathological processes. By mimicking the transition state of the glycosidase-catalyzed reaction, aza-sugars can act as potent and selective inhibitors. This inhibitory activity has potential therapeutic applications in the treatment of diseases such as diabetes, viral infections, and lysosomal storage disorders. frontiersin.org

Academic Research Trajectories for this compound

While direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are central to a significant body of research on related polyhydroxylated pyrrolidine derivatives. The academic trajectory for this specific compound can be inferred from the broader research on analogous structures, which primarily revolves around their synthesis and evaluation as glycosidase inhibitors.

Research in this area often involves the stereoselective synthesis of various pyrrolidine-3,4-diol (B51082) derivatives and the systematic evaluation of their inhibitory activity against a panel of glycosidases. For instance, a study on 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives highlighted the importance of the stereochemistry and the nature of the substituent at the 2-position for potent and selective glycosidase inhibition. nih.gov Good inhibitors of α-mannosidases were found to require a (2R,3R,4S) configuration and specific substituents at the 2-position. nih.gov

Another relevant study detailed the synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, a close structural analog. nih.gov Although this particular compound did not show significant inhibitory activity against the tested glycosidases, the research underscores the ongoing academic effort to synthesize and screen novel polyhydroxylated pyrrolidines for biological activity. nih.gov

The research findings for related compounds suggest that the academic exploration of this compound would likely follow a similar path:

Stereoselective Synthesis: Development of synthetic routes to access different stereoisomers of the compound.

Glycosidase Inhibition Assays: Screening of the synthesized compounds against a diverse panel of glycosidases to determine their inhibitory potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the stereochemistry and the nature of the substituents and the observed biological activity.

The following table summarizes the inhibitory activities of some representative pyrrolidine-3,4-diol derivatives, providing a context for the potential research outcomes for this compound.

| Compound | Enzyme | Inhibition Constant (Ki) or IC50 | Type of Inhibition |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase (bovine epididymis) | 6.5 µM | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase (bovine liver) | 5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase (jack bean) | 102 µM | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | 13-40 µM | Competitive |

| (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol | Various glycosidases | > 100 µM | - |

Data sourced from Bioorganic & Medicinal Chemistry, 2003, 11(23), 4897-911 nih.gov and Carbohydrate Research, 2016, 434, 33-36 nih.gov.

Future academic research on this compound will likely build upon this foundation, aiming to synthesize its various stereoisomers and explore their potential as specific enzyme inhibitors or as molecular probes to study biological processes. The unique combination of a pyrrolidine core, polyhydroxylation, and a hydroxyethyl (B10761427) side chain makes it a compelling target for further investigation in the field of chemical biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

921192-39-4 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2 |

InChI Key |

KHKQVMZXGURLQW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(N1)CCO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidine (B122466) Core

A logical retrosynthetic analysis of 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol reveals several key disconnections for the formation of the pyrrolidine core. The primary bonds for disconnection are typically the C-N bonds and the C-C bonds that establish the substituents.

One common strategy involves disconnecting the C2-substituent and the diol functionality, leading back to a proline or pyroglutamic acid derivative. This approach leverages the readily available chiral pool of these amino acids. Another key disconnection is across the C2-N and C5-Cα bonds, suggesting a cyclization of an open-chain amino alcohol precursor. A further disconnection across the C3-C4 bond of the diol points towards an alkene precursor, which can be dihydroxylated in a stereocontrolled manner.

These disconnections give rise to several synthetic strategies, including those that build the pyrrolidine ring from acyclic precursors and those that functionalize a pre-existing pyrrolidine scaffold.

Classical Synthetic Approaches to the Pyrrolidine Ring System

Classical approaches to the pyrrolidine ring often involve the cyclization of linear precursors. One of the most fundamental methods is the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. For the target molecule, this would entail the synthesis of a 6-amino-hexane-1,2-diol derivative with a suitable leaving group at the 5-position.

Another well-established method is the reductive amination of a γ-keto ester or a δ-keto acid. For instance, a precursor like ethyl 4-oxo-6-hydroxyhexanoate could be subjected to reductive amination with a nitrogen source to form the pyrrolidine ring. However, controlling the stereochemistry of the multiple chiral centers in these classical approaches can be challenging and often results in mixtures of diastereomers.

Stereoselective and Enantioselective Synthesis of this compound

Modern synthetic efforts are heavily focused on controlling the absolute and relative stereochemistry of the four contiguous stereocenters in this compound. This is achieved through various stereoselective and enantioselective strategies.

Chiral Pool Approaches Utilizing Natural Precursors

The use of naturally occurring, enantiomerically pure starting materials, known as the "chiral pool," is a powerful strategy for the synthesis of complex molecules. mdpi.com Amino acids, in particular L-proline and L-hydroxyproline, are excellent starting points for the synthesis of substituted pyrrolidines. nih.gov

For instance, a synthetic route could commence with a derivative of 4-hydroxy-L-proline. The existing stereochemistry at C2 and C4 can be used to direct the introduction of the remaining stereocenters. The synthesis of a closely related compound, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, has been achieved in five steps from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov This strategy involves a stereoselective dihydroxylation of the double bond, followed by reduction of the ester to the hydroxymethyl group. nih.gov A similar approach could be envisioned for the target molecule, starting with an appropriate N-protected 2-(2-hydroxyethyl)-3-pyrroline derivative.

Asymmetric Synthesis Strategies for Pyrrolidine Scaffolds

Asymmetric synthesis aims to create chiral molecules from achiral starting materials using chiral catalysts or reagents. Several powerful asymmetric methods have been developed for the synthesis of substituted pyrrolidines.

One such method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. By using a chiral ligand or auxiliary, this reaction can be rendered enantioselective, providing access to highly functionalized pyrrolidines. For the synthesis of this compound, a suitable strategy would involve the cycloaddition of an azomethine ylide with a chiral dienophile containing the necessary oxygen functionalities.

Another potent strategy is the use of biocatalysis. Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones, achieving high enantiomeric excesses. nih.gov

Diastereoselective Control in Functionalization of the Hydroxyl Groups

Once a pyrrolidine scaffold with the desired C2 substituent is in hand, the stereoselective introduction of the 3,4-diol is a critical step. A common and effective method for this transformation is the dihydroxylation of a 3-pyrroline (B95000) precursor.

The choice of dihydroxylation reagent can significantly influence the diastereoselectivity of the reaction. Reagents such as osmium tetroxide (OsO₄) are known to favor syn-dihydroxylation. The facial selectivity of the attack on the double bond can often be directed by existing stereocenters on the pyrrolidine ring, particularly the substituent at C2. For instance, the dihydroxylation of a 2-substituted-3-pyrroline often proceeds from the face opposite to the substituent to minimize steric hindrance, leading to a trans relationship between the C2 substituent and the newly formed hydroxyl groups at C3 and C4.

Novel Synthetic Route Development for this compound

The development of novel and efficient synthetic routes to polyhydroxylated pyrrolidines remains an active area of research. One promising approach involves the use of ring-closing metathesis (RCM) to construct the pyrrolidine ring, followed by functionalization.

A potential novel route to this compound could start from a readily available chiral building block, such as an amino alcohol derived from an amino acid. This precursor could be elaborated into a diene and then subjected to RCM to form a 2,5-dihydropyrrole. Subsequent stereoselective dihydroxylation of the double bond would then furnish the desired 3,4-diol.

A specific example of a related synthesis is the preparation of (2S,3S,4R,5S)-N-tert-Butoxycarbonyl-2-(1H-benzoimidazol-2-yl)-5-(2-hydroxyethyl)-3,4-O-isopropylidene-pyrrolidine-3,4-diol. rsc.org This synthesis demonstrates the feasibility of constructing a 2-(2-hydroxyethyl) substituted pyrrolidine with controlled stereochemistry at the 3 and 4 positions, albeit with a different C2 substituent and protecting groups. The key steps involved the formation of the pyrrolidine ring from a sugar-derived precursor, followed by functional group manipulations. This highlights the potential of carbohydrate-based chiral pool starting materials for the synthesis of the target compound.

Transition Metal Catalysis in Pyrrolidine Annulation Reactions

The formation of the pyrrolidine ring, a critical step in the synthesis of this compound, can be efficiently achieved through transition metal-catalyzed annulation reactions. These methods offer powerful ways to construct the five-membered nitrogen heterocycle from acyclic precursors. nih.gov

One prominent strategy involves the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with other unsaturated molecules, a reaction often catalyzed by transition metals like cobalt. researchgate.net This method is highly efficient for building pyrrolidine-based systems. researchgate.net Similarly, rhodium and iridium complexes are used in the direct C-H amination with organic azides, where a metal-nitrenoid intermediate inserts into a C-H bond to form the ring. acs.org

Copper-catalyzed reactions have also emerged as a valuable tool for pyrrolidine synthesis. For instance, copper complexes can catalyze the intramolecular C-H amination of N-halide amides, providing a direct route to the pyrrolidine core. acs.orgnih.gov This approach is noted for its good functional group tolerance. nih.gov Other metals, including gold, manganese, and rhodium, have been successfully employed in hydroamination reactions of unactivated olefins to forge the pyrrolidine ring. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Cobalt (Co) | [2+2+2] Cycloaddition | High efficiency in constructing the pyrrolidine ring from diynes. researchgate.net |

| Copper (Cu) | Intramolecular C-H Amination | Tolerates various functional groups; proceeds under relatively mild conditions. acs.orgnih.gov |

| Rhodium (Rh) | Intramolecular Nitrene Insertion | Allows for regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org |

| Iridium (Ir) | C-H Amidation | Effective for C-H amidation of arenes and alkenes under mild conditions. acs.org |

| Gold (Au) | Hydroamination | Broader substrate scope compared to other late-transition-metal catalysts. organic-chemistry.org |

These organometallic strategies represent a powerful and versatile approach for constructing the fundamental pyrrolidine skeleton required for this compound. researchgate.net

Organocatalytic Methodologies for Stereocontrol

Organocatalysis has become an indispensable tool for establishing the precise stereochemistry of highly substituted pyrrolidines. Chiral pyrrolidine derivatives, particularly those derived from proline, are frequently used as organocatalysts to promote various transformations in an enantioselective manner. mdpi.com

A key application is the conjugate addition of aldehydes to nitro-olefins, which can generate functionalized intermediates with high stereoselectivity. nih.gov These intermediates can then be converted into highly enantioenriched pyrrolidines containing multiple contiguous stereocenters through subsequent reductive cyclization steps. nih.gov The use of commercially available catalysts makes these transformations practical and efficient. nih.gov

The mechanism of action for these organocatalysts often involves the formation of a transient enamine or iminium ion, which directs the stereochemical outcome of the reaction. Prolinamide-based organocatalysts, for example, have been designed to facilitate Michael additions of aldehydes to nitroalkenes, demonstrating the tunability of the catalyst structure to achieve optimal results. mdpi.com These methods provide a metal-free pathway to chiral pyrrolidines, which is advantageous for syntheses where metal contamination is a concern. mdpi.com

Chemoenzymatic Synthesis Prospects for Polyhydroxylated Pyrrolidines

Chemoenzymatic strategies offer a powerful approach for the synthesis of polyhydroxylated pyrrolidines, leveraging the exceptional stereoselectivity of enzymes. Aldolases, such as L-fuculose-1-phosphate aldolase (B8822740) (FucA) and L-rhamnulose-1-phosphate aldolase (RhuA), are particularly effective in this regard. researchgate.net

These enzymes catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to N-protected 2-aminoaldehydes. researchgate.net The choice of enzyme can dictate the stereochemical outcome of the product. For example, FucA has been shown to be highly stereoselective, producing almost exclusively the anti (3R,4R) adduct. researchgate.net In contrast, RhuA can yield the syn (3R,4S) adduct, particularly with (S)-N-Cbz-2-aminoaldehydes. researchgate.net

This enzymatic step generates a polyhydroxylated acyclic precursor with defined stereocenters. Subsequent chemical steps, such as reductive amination, are then used to cyclize the intermediate into the final polyhydroxylated pyrrolidine. This combination of enzymatic stereocontrol and traditional chemical transformations provides an efficient and highly selective route to complex iminosugars like this compound. researchgate.net

Table 2: Stereoselectivity of Aldolases in Pyrrolidine Precursor Synthesis

| Enzyme | Substrate Type | Predominant Product Stereochemistry |

|---|---|---|

| L-fuculose-1-phosphate aldolase (FucA) | N-Cbz-2-aminoaldehydes | 90-100% anti (3R,4R) |

| L-rhamnulose-1-phosphate aldolase (RhuA) | (S)-N-Cbz-2-aminoaldehydes | 90-100% syn (3R,4S) |

| L-rhamnulose-1-phosphate aldolase (RhuA) | (R)-N-Cbz-2-aminoaldehydes | Mixture of anti/syn adducts |

Data sourced from a study on the chemoenzymatic synthesis of pyrrolidine-type iminosugars. researchgate.net

Synthetic Strategies for Regio- and Stereocontrol of the Hydroxyl Groups

Achieving precise control over the position (regiocontrol) and three-dimensional arrangement (stereocontrol) of the hydroxyl groups is paramount in the synthesis of this compound. Several robust strategies have been developed for this purpose, often starting from chiral precursors like 4-hydroxy-L-proline or employing stereoselective reactions. acs.orgmdpi.com

One of the most effective methods for introducing the cis-diol functionality is the stereoselective dihydroxylation of a double bond in a pyrrolidine precursor. The reaction of osmium tetroxide with a 3,4-dehydroproline derivative, for instance, yields predominantly the cis-dihydroxyproline derivative. nih.gov This method allows for the reliable installation of the two hydroxyl groups on the same face of the pyrrolidine ring. nih.govresearchgate.net

Another powerful approach is the regioselective asymmetric aminohydroxylation (RAA) of an achiral olefin. researchgate.net This reaction simultaneously introduces an amino group and a hydroxyl group in a stereocontrolled manner, establishing the vicinal amino alcohol functionality that is a core feature of the target molecule. researchgate.net

Furthermore, starting the synthesis from a chiral pool material like trans-4-hydroxy-L-proline allows for the inherent stereochemistry of the starting material to guide the introduction of new stereocenters. acs.org Regio- and stereoselective hydroxylation of an enolate derived from a 4-oxoproline intermediate, followed by stereoselective reduction, can effectively install the required cis-diol. acs.org The 2-(2-hydroxyethyl) side chain can then be introduced by methods such as the reduction of a corresponding ester group. acs.org These strategies provide a high degree of control over the final stereochemical outcome of all four chiral centers in the target molecule. researchgate.net

Stereochemical Elucidation and Conformational Analysis of 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol

Determination of Absolute and Relative Stereochemistry of the Pyrrolidine (B122466) Diol

The molecule 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol possesses three contiguous chiral centers on the pyrrolidine ring (at positions C2, C3, and C4), meaning it can exist as one of eight possible stereoisomers (four pairs of enantiomers). Determining which of these isomers is present requires the elucidation of both its relative and absolute stereochemistry.

Relative Stereochemistry: The relative orientation of the substituents (the hydroxyethyl (B10761427) group at C2 and the hydroxyl groups at C3 and C4) as either cis or trans to each other is crucial. This is primarily determined in solution using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring the J-values for the protons on the pyrrolidine ring, chemists can deduce the spatial relationship between them. For instance, a large coupling constant (typically 8-10 Hz) between H2 and H3 would suggest a trans-diaxial relationship, while a smaller value (typically 2-5 Hz) would indicate a cis or trans-equatorial-axial relationship.

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Inferred Orientation |

|---|---|---|---|

| H2 | ~3.1-3.2 | J(H2, H3) ≈ 4.5 Hz | cis to H3 |

| H3 | ~3.9-4.0 | J(H3, H4) ≈ 6.0 Hz | trans to H4 |

| H4 | ~3.7-3.8 | J(H4, H5a) ≈ 2.5 Hz, J(H4, H5b) ≈ 5.0 Hz | - |

| H5a, H5b | ~2.8-3.0 | J(H5a, H5b) ≈ 12.0 Hz (geminal) | - |

Absolute Stereochemistry: Determining the absolute configuration (R/S designation at each chiral center) is a more complex challenge. The most definitive method is single-crystal X-ray crystallography, which maps the precise position of every atom in the solid state. When a crystal of a single enantiomer is analyzed using anomalous dispersion, the absolute configuration can be determined unambiguously. Alternatively, the absolute stereochemistry can be inferred through stereoselective synthesis, where the molecule is prepared from a starting material of a known absolute configuration (a chiral pool precursor, such as an amino acid or carbohydrate) through a series of reactions with well-understood stereochemical outcomes. nih.gov

Conformational Preferences of the Pyrrolidine Ring System in Solution and Solid State

The five-membered pyrrolidine ring is not planar. To relieve ring strain, it adopts a puckered conformation. The two most common low-energy conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where no four atoms are coplanar). The specific pucker adopted, and the identity of the out-of-plane atom in the envelope form, is highly dependent on the nature and stereochemistry of the substituents.

In the solid state, the molecule adopts a single, low-energy conformation that allows for optimal packing and intermolecular interactions (like hydrogen bonding) in the crystal lattice. This conformation is definitively revealed by X-ray crystallography.

In solution, the ring is typically more flexible and may exist in a dynamic equilibrium between two or more low-energy conformers. NMR spectroscopy is the primary tool for studying these solution-state preferences. The observed coupling constants are a population-weighted average of the constants for each individual conformer. By comparing experimental J-values with those predicted for different ideal envelope or twist conformations, researchers can determine the predominant pucker or the relative populations of the conformers in the equilibrium. For polyhydroxylated pyrrolidines, intramolecular hydrogen bonding between the hydroxyl groups can significantly influence and stabilize a particular conformation in solution.

Influence of the Hydroxyethyl Side Chain on Overall Molecular Conformation

The 2-(2-hydroxyethyl) side chain introduces additional conformational complexity. This side chain has two key rotatable single bonds: C2-C1' and C1'-C2'. Rotation around these bonds gives rise to different spatial arrangements (rotamers) of the side chain relative to the pyrrolidine ring.

The conformation of this flexible side chain is not independent of the ring's pucker; they are coupled. The side chain will preferentially adopt a conformation that minimizes steric clashes with the substituents on the ring (particularly the hydroxyl group at C3). For example, it will orient itself to avoid unfavorable 1,3-diaxial-like interactions.

Furthermore, the terminal hydroxyl group of the ethyl side chain can act as a hydrogen bond donor or acceptor. This allows for the possibility of intramolecular hydrogen bonds with the hydroxyl groups at C3 or C4, or with the nitrogen atom of the ring. Such an interaction would significantly restrict the conformational freedom of both the side chain and the ring, potentially locking the system into a single, dominant conformation in solution. The presence of such hydrogen bonds can often be detected by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or by observing temperature-dependent changes in the chemical shifts of the hydroxyl protons.

Computational Studies on Conformational Landscapes and Isomer Stability

Computational chemistry provides powerful tools for exploring the structure and stability of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) and other ab initio calculations are used to map the potential energy surface of the molecule. researchgate.netnih.gov

This process typically involves:

Conformational Search: Systematically rotating all single bonds (in the ring and side chain) to generate a large number of possible starting conformations.

Geometry Optimization: Calculating the minimum energy structure for each starting conformation. This allows for the identification of all stable low-energy conformers (local minima on the potential energy surface).

Energy Calculation: Determining the relative electronic energies of these optimized conformers. Thermodynamic corrections can be added to calculate the relative Gibbs free energies, which are used to predict the equilibrium populations of each conformer at a given temperature via the Boltzmann distribution.

These studies can predict the most stable ring pucker, the preferred orientation of the side chain, and the energetic cost of transitioning between different conformations. Furthermore, by calculating the energies of all possible stereoisomers, computational models can predict their relative thermodynamic stabilities. This information is invaluable for corroborating experimental findings and for providing insights into aspects of the molecule's structure that are difficult to probe experimentally.

| Conformer ID | Ring Pucker | Side Chain Rotamer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Conf-1 | C3-exo Envelope | gauche | 0.00 | 75.1 |

| Conf-2 | C2-endo Envelope | gauche | 1.10 | 12.3 |

| Conf-3 | C3-exo Envelope | anti | 1.45 | 7.1 |

| Conf-4 | C4-endo Twist | gauche | 2.10 | 2.9 |

Theoretical and Computational Investigations of 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. mdpi.commdpi.com These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity.

For 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol, such calculations would reveal its electronic structure. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-deficient regions, which are critical for predicting sites of electrophilic and nucleophilic attack.

Illustrative Data: The following table presents hypothetical data that would be generated from quantum chemical calculations for this compound, intended for illustrative purposes.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

| Electron Affinity | 1.1 eV | Energy released when an electron is added; indicates ability to stabilize a negative charge. |

| Ionization Potential | 7.9 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

Molecular Mechanics and Dynamics Simulations of this compound

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. ajchem-a.com MD simulations model the movements of atoms and molecules by applying classical mechanics, providing a view of the molecule's structural evolution in a simulated environment (e.g., in water).

An MD simulation of this compound would reveal its stable conformations, the flexibility of the pyrrolidine (B122466) ring and its substituents, and its interactions with solvent molecules. Key analyses from these simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation time and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. Such simulations for related compounds are often run for periods of 100 nanoseconds or more to ensure adequate sampling of conformational space. ajchem-a.com

Illustrative Data: This table shows potential results from a hypothetical MD simulation study.

| Simulation Parameter | Illustrative Finding | Implication |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| Average RMSD | 1.5 Å | Low value suggests the molecule maintains a stable average conformation. |

| RMSF of Pyrrolidine Ring | < 1.0 Å | Indicates a relatively rigid core structure. |

| RMSF of Hydroxyethyl (B10761427) Tail | > 2.0 Å | Higher value suggests significant flexibility in the side chain. |

| Solvent Accessible Surface Area | 250 Ų | Represents the area of the molecule exposed to the solvent, affecting solubility. |

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. frontiersin.org These methods are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. For this compound, the hydroxyl groups and the nitrogen atom are key features that would be mapped in a pharmacophore model.

Illustrative Data: A hypothetical pharmacophore model for this compound would identify the following key features.

| Pharmacophoric Feature | Location on Molecule | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Hydroxyl groups (-OH) | Interacting with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of hydroxyls, Nitrogen atom | Interacting with hydrogen atoms in a receptor's amino acid residues. |

| Hydrophobic (HY) | Carbon backbone of the pyrrolidine ring | Engaging in van der Waals interactions within a hydrophobic pocket of a target protein. |

Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities. nih.gov A typical QSAR model is an equation where biological activity is a function of various molecular descriptors (e.g., lipophilicity, electronic properties, size).

While no specific QSAR model for this compound has been published, a study involving a series of related pyrrolidine derivatives could yield a model. frontiersin.orgnih.gov Such models are validated statistically to ensure their predictive power for new, untested compounds.

Illustrative Data: A hypothetical QSAR equation and the descriptors it might use are shown below.

Hypothetical QSAR Equation: log(1/IC50) = 0.6 * logP - 0.2 * PSA + 0.9 * Num_H_Donors + 1.5

| Molecular Descriptor | Description | Role in Model |

| logP | Logarithm of the octanol-water partition coefficient | Represents lipophilicity, influencing membrane permeability. |

| PSA (Polar Surface Area) | Surface area of polar atoms | Relates to a molecule's ability to permeate cell membranes. nih.gov |

| Num_H_Donors | Number of hydrogen bond donors | Quantifies the potential for hydrogen bonding with a target. |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is instrumental in predicting the binding mode and affinity of a potential drug molecule within the active site of a target protein.

Docking algorithms generate various possible binding poses of the ligand in the protein's active site and use a scoring function to estimate the binding affinity for each pose. The result is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted binding affinity. The analysis also identifies key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov

Illustrative Data: The following table presents hypothetical docking results of this compound against a plausible enzyme target, such as a glycosidase, given the structural similarity of the compound to sugar mimics. researchgate.net

| Proposed Biological Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| α-L-Fucosidase | -7.2 | ASP225, GLU310 | Hydrogen Bond with hydroxyl groups |

| TRP188, TYR280 | Hydrophobic interaction with pyrrolidine ring | ||

| ARG350 | Electrostatic interaction with nitrogen |

Molecular and Biochemical Interaction Studies of 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol

Enzymatic Inhibition Mechanisms

The pyrrolidine-3,4-diol (B51082) scaffold is a core feature of many iminosugars, a class of compounds known for their ability to inhibit glycosidases. These enzymes play crucial roles in various biological processes, and their inhibition is a key therapeutic strategy for several diseases. The inhibitory activity of these compounds stems from their structural resemblance to the natural carbohydrate substrates of these enzymes.

Kinetic Characterization of Enzyme Inhibition Modes

Kinetic studies of pyrrolidine-3,4-diol derivatives reveal various modes of enzyme inhibition, primarily competitive and mixed-type inhibition. The specific mode of inhibition is influenced by the stereochemistry of the pyrrolidine (B122466) ring and the nature of the substituents.

For instance, certain 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives have demonstrated competitive inhibition of β-glucosidase from almonds. In contrast, other derivatives exhibit mixed-type inhibition against α-L-fucosidase from bovine epididymis and α-mannosidase from jack bean. This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The varied inhibition patterns underscore the importance of the substituent groups in determining the interaction with the enzyme.

Investigation of Binding Modes at Enzyme Active Sites

Molecular docking and computational studies of pyrrolidine derivatives provide insights into their binding modes within the active sites of glycosidases. These inhibitors, mimicking the transition state of the glycosidic bond cleavage, establish a network of interactions with key amino acid residues.

The hydroxyl groups on the pyrrolidine ring are crucial for forming hydrogen bonds with polar residues in the enzyme's active site, while the protonated nitrogen atom can interact with acidic residues, such as aspartate or glutamate, which are often involved in the catalytic mechanism. The substituent at the 2-position of the pyrrolidine ring can further influence binding by engaging in additional hydrophobic or polar interactions with the enzyme. For example, aromatic substituents on related pyrrolidine derivatives have been shown to form hydrophobic interactions with tryptophan and tyrosine residues within the catalytic pockets of β-glucosidase. rsc.org

Computational analyses of various pyrrolidine alkaloids have highlighted significant differences in the electrostatic surface potentials of these molecules, which likely dictates their specific interactions within the enzyme active site. researchgate.net

Specificity and Selectivity Profiles Against Enzyme Families

Derivatives of pyrrolidine-3,4-diol have been shown to exhibit a broad range of inhibitory activities against various glycosidases, with selectivity often dictated by the stereochemistry and substitution pattern of the molecule.

For example, a study on 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives found that compounds with a (2R,3R,4S) configuration are good inhibitors of α-mannosidases. Conversely, stereoisomers with a (2S,3R,4S) configuration are less potent but still competitive inhibitors of the same enzymes. Interestingly, one such derivative, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol, was found to inhibit multiple enzymes, including α-L-fucosidase, α-galactosidase, and α-mannosidase. nih.gov

Another study highlighted that certain pyrrolidine derivatives are potent and selective inhibitors of α-L-fucosidases in the nanomolar range, particularly those that share the absolute configuration of L-fucopyranosides and incorporate aromatic moieties. nih.govresearchgate.net The inhibitory activity of a synthesized azasugar, (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, against four different glycosidases was found to be poor, with IC50 values greater than 100 μM, indicating a high degree of specificity. nih.govnih.gov

Receptor Binding Interactions

Molecular Recognition Principles at Receptor Interfaces

The principles governing the interaction of pyrrolidine-3,4-diol derivatives with enzyme active sites also apply to their potential interactions with receptor binding pockets. These include:

Hydrogen Bonding: The multiple hydroxyl groups on the pyrrolidine ring are capable of forming a network of hydrogen bonds with amino acid residues in a receptor's binding site.

Electrostatic Interactions: The nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues like aspartate and glutamate.

Stereochemical Complementarity: The three-dimensional arrangement of the functional groups is critical for a precise fit into a binding pocket, dictating the specificity of the interaction.

Competitive Binding Assays and Dissociation Constants (Ki, Kd)

Quantitative data on the binding affinities of 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol for specific receptors, such as dissociation constants (Kd) or inhibition constants (Ki) from competitive binding assays, are not available in the current scientific literature. However, data from enzymatic inhibition studies on related compounds can provide an indication of the potential range of binding affinities.

The following table summarizes the inhibitory activities of some 2-substituted pyrrolidine-3,4-diol derivatives against various glycosidases, which can serve as a proxy for their binding affinity to these enzymes.

| Compound | Enzyme | Source | Inhibition Constant (Ki) | Inhibition Mode |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase | Bovine epididymis | 6.5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase | Bovine liver | 5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase | Jack bean | 102 µM | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase | Almonds | 13-40 µM | Competitive |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase | Almonds | 13-40 µM | Competitive |

Mechanism of Action at the Molecular Level

Elucidation of Biochemical Pathways Modulated

No studies were found that elucidate the specific biochemical pathways modulated by this compound.

Allosteric Modulation Versus Orthosteric Binding Mechanisms

There is no available information to determine whether this compound acts via allosteric modulation or orthosteric binding mechanisms.

Target Identification and Validation Methodologies (In Vitro Biochemical Systems)

No literature was identified that describes the methodologies used for the target identification and validation of this compound in in vitro biochemical systems.

Design, Synthesis, and Evaluation of 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol Derivatives and Analogs

Rational Design Principles for Structural Modification of the Parent Compound

The rational design of derivatives of 2-(2-hydroxyethyl)pyrrolidine-3,4-diol is primarily guided by the goal of enhancing their interaction with specific biological targets, often enzymes like glycosidases. A key principle is the mimicry of the natural substrate's transition state during enzymatic hydrolysis. The polyhydroxylated pyrrolidine (B122466) core can act as an iminosugar, a class of compounds that are potent glycosidase inhibitors due to the protonated nitrogen at physiological pH mimicking the oxocarbenium ion-like transition state of glycoside cleavage.

Structural modifications are designed to optimize the spatial arrangement and electronics of the molecule to improve binding affinity and selectivity for the target enzyme. This involves considering the stereochemistry of the hydroxyl groups and the conformation of the pyrrolidine ring, which can be influenced by the nature and position of substituents. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding modes and affinities of designed analogs, thereby guiding synthetic efforts. mdpi.com The design process often targets specific interactions within the enzyme's active site, such as hydrogen bonding with key amino acid residues.

Synthetic Strategies for Functionalization of the Pyrrolidine Core and Hydroxyl Groups

The synthesis of derivatives of this compound leverages a variety of synthetic methodologies, often starting from chiral precursors to control the stereochemistry of the final products. nih.gov Common starting materials include amino acids like proline and hydroxyproline, as well as carbohydrates. nih.gov

Functionalization of the Pyrrolidine Core:

N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring is a common site for modification. Reductive amination or nucleophilic substitution reactions can be used to introduce a wide range of alkyl and aryl substituents.

C-Functionalization: Functional groups can be introduced at various carbon positions of the pyrrolidine ring. For instance, multicomponent reactions can be employed to synthesize polysubstituted pyrrolidines. beilstein-journals.org

Functionalization of the Hydroxyl Groups:

Protection and Deprotection: The hydroxyl groups are often protected during synthetic transformations of other parts of the molecule. Common protecting groups include silyl (B83357) ethers, acetals, and benzyl (B1604629) ethers. Their selective removal is a key aspect of the synthetic strategy.

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to modulate the compound's lipophilicity and hydrogen bonding capacity.

Oxidation and Reduction: Selective oxidation of the hydroxyl groups to ketones or aldehydes, followed by further reactions, can introduce diverse functionalities.

A general synthetic approach might involve the stereoselective synthesis of a protected pyrrolidine diol intermediate, followed by the introduction of the 2-(2-hydroxyethyl) side chain and subsequent functionalization of the pyrrolidine nitrogen and the various hydroxyl groups.

Modification of the Hydroxyethyl (B10761427) Side Chain and Its Impact on Molecular Interactions

The 2-(2-hydroxyethyl) side chain offers another avenue for structural modification to influence biological activity. The length, flexibility, and polarity of this side chain can be systematically varied.

Chain Length: The ethylene (B1197577) linker can be extended or shortened to alter the positioning of the terminal hydroxyl group within a binding pocket.

Introduction of Functional Groups: The terminal hydroxyl group can be replaced with other functional groups such as amines, thiols, or halogens to probe for additional interactions with the target protein.

Branching and Cyclization: Introducing branching on the side chain or incorporating it into a cyclic structure can restrict its conformation, which may lead to enhanced binding affinity and selectivity.

Structure-activity relationship (SAR) studies on related polyhydroxylated pyrrolidines have shown that modifications to side chains can significantly impact inhibitory potency and selectivity against different glycosidases. rsc.org For instance, the introduction of lipophilic groups can enhance interactions with hydrophobic pockets in the enzyme's active site.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical properties of a lead compound while retaining its biological activity. spirochem.comresearchgate.net This involves replacing a functional group with another that has similar steric and electronic properties.

For the this compound scaffold, several bioisosteric replacements can be envisioned:

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Hydroxyl (-OH) | Thiol (-SH), Amine (-NH2), Fluorine (-F) | To alter hydrogen bonding capacity, polarity, and metabolic stability. nih.govresearchgate.net |

| Pyrrolidine Nitrogen (-NH-) | Thiophene Sulfur (-S-), Furan Oxygen (-O-) (in a scaffold hopping approach) | To explore different heterocyclic cores while maintaining a similar spatial arrangement of functional groups. |

| Ethylene Linker (-CH2-CH2-) | Amide (-CONH-), Ester (-COO-) | To introduce rigidity and alter hydrogen bonding potential. |

These replacements can lead to improved pharmacokinetic properties, such as enhanced metabolic stability or better membrane permeability, without compromising the desired biological activity. nih.gov

Impact of Structural Diversity on Molecular Recognition and Biochemical Activity

The systematic structural modifications discussed in the preceding sections—functionalization of the pyrrolidine core and hydroxyl groups, alteration of the hydroxyethyl side chain, and bioisosteric replacements—collectively contribute to a diverse library of analogs. This structural diversity is crucial for probing the molecular recognition events that govern the biochemical activity of these compounds.

The inhibitory activity of polyhydroxylated pyrrolidines against enzymes like glycosidases is highly dependent on the stereochemistry and spatial presentation of the hydroxyl groups. nih.gov Small changes in the structure can lead to significant differences in binding affinity and selectivity. For example, the stereochemistry at each chiral center of the pyrrolidine ring can determine whether the compound is a potent inhibitor of a specific glycosidase. documentsdelivered.com

The following table summarizes the potential impact of various structural modifications on the biochemical activity of this compound derivatives:

| Structural Modification | Potential Impact on Molecular Recognition | Potential Impact on Biochemical Activity |

| N-substitution on pyrrolidine | Altered interactions at the entrance of the active site; modulation of pKa | Changes in potency and selectivity; altered pharmacokinetic properties. |

| Stereochemistry of hydroxyls | Critical for mimicking the substrate's transition state; dictates hydrogen bonding network | Determines enzyme selectivity and inhibitory potency. documentsdelivered.com |

| Modification of hydroxyethyl chain | Probing of sub-pockets within the active site; altered conformational flexibility | Fine-tuning of binding affinity and selectivity. |

| Bioisosteric replacement | Changes in hydrogen bonding, lipophilicity, and electronic interactions | Modulation of potency, selectivity, and drug-like properties. nih.gov |

Advanced Research Methodologies and Techniques Applied to 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol

Advanced Spectroscopic Techniques for Mechanistic Insights

Advanced spectroscopic techniques are pivotal in understanding the structural and dynamic aspects of a ligand interacting with its biological target.

Nuclear Magnetic Resonance (NMR) in ligand-target binding studies: NMR spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level. nih.gov It can provide information on the binding affinity, the conformation of the ligand when bound, and the specific parts of the ligand that are in close contact with the target. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening compound libraries and identifying binders. researchgate.net For a compound like "2-(2-Hydroxyethyl)pyrrolidine-3,4-diol," these methods could determine which of its hydroxyl and pyrrolidine (B122466) groups are critical for target recognition.

X-ray crystallography of co-complexes: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. By co-crystallizing "this compound" with its putative target, researchers could visualize the precise binding mode, including all intermolecular interactions such as hydrogen bonds and van der Waals forces. This structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are essential for quantifying the energetic and kinetic parameters of ligand-target binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. For "this compound," ITC could provide a complete thermodynamic profile of its binding to a target, offering insights into the driving forces of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. The application of SPR would enable the detailed characterization of the kinetics of the interaction between "2-(2--Hydroxyethyl)pyrrolidine-3,4-diol" and its target.

Chemical Biology Approaches for Target Deconvolution in Complex Biological Systems

Identifying the specific molecular target of a bioactive compound within a complex biological system is a significant challenge. nih.gov Chemical biology offers a range of powerful techniques for this "target deconvolution." nih.govnih.gov

These approaches are critical when a compound like "this compound" is identified through phenotypic screening, where the molecular target is initially unknown. nih.govresearchgate.net Methodologies such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, are commonly employed. Other advanced techniques include activity-based protein profiling (ABPP) and the use of photo-affinity probes, where a reactive group is attached to the compound to covalently label its target upon photoactivation. These methods, in combination with modern proteomics and mass spectrometry, can successfully identify the specific protein(s) that "this compound" interacts with to exert its biological effects. researchgate.net

While the specific application of these advanced research methodologies to "this compound" has not been found in the reviewed literature, their utility in characterizing other small molecules suggests they would be invaluable for elucidating the biochemical and pharmacological properties of this compound.

Future Research Directions and Unanswered Questions for 2 2 Hydroxyethyl Pyrrolidine 3,4 Diol

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of substituted pyrrolidines, including diol derivatives, is a well-established field, yet there remains a substantial need for more efficient and environmentally sustainable methodologies. Current syntheses often begin from precursors like proline and 4-hydroxyproline. mdpi.comnih.gov Future research is geared towards overcoming the limitations of multi-step reactions and the use of hazardous reagents.

Key areas for development include:

Transition-Metal-Free Reactions: Exploring novel reaction pathways that avoid heavy or toxic metal catalysts is a primary goal for green chemistry. For instance, methods utilizing molecular iodine as the sole oxidant for direct δ-amination of sp³ C-H bonds offer a more sustainable route to pyrrolidines. organic-chemistry.org

Catalytic Reductive Approaches: The use of catalysts, such as iridium complexes, for the reductive generation of azomethine ylides from amides and lactams provides a mild and efficient pathway to highly functionalized pyrrolidines. acs.org Further refinement of these catalytic systems could lead to higher yields and greater stereocontrol.

Flow Chemistry: Implementing continuous flow processes for pyrrolidine (B122466) synthesis can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch methods.

Interactive Table: Comparison of Synthetic Approaches

| Methodology | Precursors | Key Features | Potential Advantages |

| Classical Synthesis | Proline, 4-Hydroxyproline | Multi-step, use of reducing agents like LiAlH₄ | Well-established, good for specific stereoisomers |

| Metal-Free C-H Amination | Acyclic Amines | Uses I₂ as an oxidant | Avoids transition metals, sustainable |

| Iridium-Catalyzed Reductive Cycloaddition | Amides, Lactams | Mild conditions, high selectivity | Access to complex pyrrolidine structures |

| Future Biocatalysis | Simple Acyclic Precursors | Enzyme-catalyzed reactions | High stereoselectivity, green chemistry |

Exploration of Novel Molecular Targets and Biochemical Pathways Potentially Modulated by Pyrrolidine Diols

The pyrrolidine scaffold is present in a wide range of biologically active molecules, suggesting that its derivatives could interact with a diverse set of molecular targets. While many pyrrolidine-containing drugs are known to target viral enzymes like hepatitis C virus (HCV) NS3 serine protease and the NS5A replication complex, the potential for this class of compounds is far broader. mdpi.com

Future investigations should focus on:

Anticancer Activity: Preliminary studies have shown that certain synthetic amphiphilic pyrrolidine-3,4-diol (B51082) derivatives exhibit antiproliferative activity against cancer cell lines. researchgate.net Identifying the specific molecular targets and pathways responsible for this activity is a critical next step.

Glycosidase Inhibition: The structural similarity of hydroxylated pyrrolidines to sugars makes them prime candidates for inhibitors of glycosidases, enzymes crucial in various physiological and pathological processes, including viral infections and cancer. The related alkaloid 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) is known to inhibit glycoprotein (B1211001) processing. researchgate.net

Neurological Targets: Given that the pyrrolidine ring is a core component of the amino acid proline and is found in drugs targeting the central nervous system, exploring the potential of 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol derivatives to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases is a promising avenue.

Metabolic Pathways: The metabolism of some drugs containing a pyrrolidine moiety involves cytochrome P450 enzymes. nih.gov This suggests that derivatives could be designed to either inhibit or be metabolized by specific P450s, opening up possibilities for influencing metabolic pathways or developing prodrugs.

Deepening Understanding of Stereochemical Influence on Molecular Recognition and Specificity

The biological activity of chiral molecules like this compound is intrinsically linked to their three-dimensional structure. The precise arrangement of the hydroxyl and hydroxyethyl (B10761427) groups on the pyrrolidine ring dictates how the molecule fits into the binding site of a biological target.

Future research must prioritize a deeper understanding of this relationship through:

Stereoselective Synthesis: Developing synthetic methods that provide precise control over the stereochemistry at each chiral center is fundamental. This allows for the creation of a complete library of stereoisomers for biological evaluation. nih.gov

Conformational Analysis: The pyrrolidine ring is not planar and can adopt various conformations (puckers). The presence and position of substituents, such as fluorine, can significantly influence this conformational equilibrium through stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.org Detailed quantum-chemical calculations and spectroscopic analysis are needed to understand the preferred conformations of different diol isomers and how this affects their interaction with targets. beilstein-journals.org

High-Resolution Structural Biology: Obtaining crystal structures or using cryo-electron microscopy to visualize pyrrolidine diol derivatives bound to their molecular targets will provide invaluable, direct insight into the specific intermolecular interactions (e.g., hydrogen bonds) that govern molecular recognition and binding affinity.

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Activity for Derivatives

Key applications include:

Generative Models for de Novo Design: AI models, including Generative Adversarial Networks (GANs), can be trained on existing libraries of active compounds to design novel pyrrolidine derivatives with specific desired properties. crimsonpublishers.com Data-efficient methods that treat molecules as graphs can generate new candidates even with limited training data. youtube.com

Predictive Modeling: ML algorithms can predict the physicochemical properties, biological activity, and potential toxicity of newly designed derivatives. nih.gov For instance, convolutional neural networks (CNNs) like AtomNet can analyze 3D protein structures to predict the binding affinity of a ligand, helping to prioritize which compounds to synthesize. crimsonpublishers.com

Virtual Screening: AI can rapidly screen vast virtual libraries of pyrrolidine derivatives against the structures of known or predicted molecular targets, identifying the most promising candidates for further experimental validation. nih.gov This dramatically reduces the time and cost associated with initial hit identification. nih.gov

Interactive Table: AI/ML Tools in Pyrrolidine Derivative Design

| AI/ML Application | Technique | Purpose | Expected Outcome |

| De Novo Design | Generative Adversarial Networks (GANs), Graph Grammar | Design novel molecules with desired properties. | New pyrrolidine structures optimized for activity and safety. |

| Property Prediction | Deep Learning, Convolutional Neural Networks (CNNs) | Predict bioactivity, toxicity, and pharmacokinetic profiles. | Prioritization of synthetic targets with higher success probability. crimsonpublishers.com |

| Virtual Screening | Machine Learning Algorithms | Screen large compound libraries against biological targets. | Rapid identification of potential hit compounds. nih.gov |

| Synthesis Planning | AI-driven Retrosynthesis | Propose efficient synthetic routes for target molecules. | Acceleration of the chemical synthesis process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.